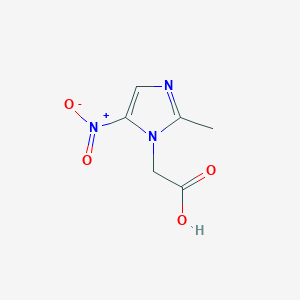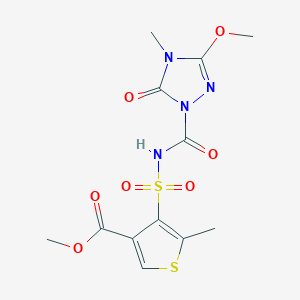
Thiencarbazon-methyl
Übersicht
Beschreibung
Thiencarbazone-methyl is a pesticide used for controlling weeds in corn plantations . It is a sulfonyl-amino-carbonyl-triazolinone class herbicide . It was first registered in 2008 .
Molecular Structure Analysis
The molecular formula of Thiencarbazone-methyl is C12H14N4O7S2 .
Chemical Reactions Analysis
Thiencarbazone-methyl’s environmental fate was assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . The minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively .
Physical And Chemical Properties Analysis
Thiencarbazone-methyl has a melting point of 206 °C, a pH of 3.8 at 22.4 °C, and a density of 1.51 relative to water at 4 °C . Its water solubility at 20°C is 72 mg/L in pure water . The vapor pressure is 9 x 10^-14 Pa (20 °C, extrapolated) .
Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung
Thiencarbazon-methyl (TCM) ist wirksam bei der Bekämpfung verschiedener Unkrautarten. Es wurde an Zaunwinde, Ackerwinde, Efeu-Windröschen, Hohe Windröschen und Wilde Buchweizen getestet . Das Herbizid wird in diesen Pflanzen aufgenommen und verteilt, wobei die Absorptions- und Translokationsmuster je nach Art variieren . TCM bekämpft Unkräuter in Mais mit Raten von nur 8 Gramm Wirkstoff pro Hektar (g ai/Ha) und wird bis zu 15 g ai/Ha pro Nachlaufanwendung eingesetzt .
Metabolismus in Pflanzen
TCM wird in verschiedenen Pflanzenarten unterschiedlich metabolisiert. Bei rankenden Unkräutern wird TCM fast nicht metabolisiert, während Mais fast das gesamte TCM 48 Stunden nach der Anwendung metabolisiert . Dieser Unterschied im Metabolismus kann die Wirksamkeit des Herbizids bei der Bekämpfung verschiedener Unkrautarten beeinflussen.
Umweltverhalten
Das Umweltverhalten von TCM wurde in verschiedenen Experimenten untersucht, die Adsorption, Desorption, Hydrolyse, Photoabbau und Abbau in zehn verschiedenen Böden umfassten . Diese Studien helfen zu verstehen, wie TCM mit der Umwelt interagiert und können seine sichere und effektive Verwendung unterstützen.
Bodeninteraktion
Die Interaktion von TCM mit dem Boden wird von den physikalisch-chemischen Eigenschaften des Bodens beeinflusst. Sorptionsexperimente haben gezeigt, dass TCM insgesamt eine schwächere Physisorption und eine exotherme Reaktion zeigt . Das Verständnis dieser Wechselwirkungen kann dazu beitragen, die Anwendung von TCM zur Unkrautbekämpfung zu optimieren.
Abbaumechanismen
TCM unterliegt verschiedenen Abbaumechanismen in der Umwelt, darunter Hydrolyse, Photoabbau und Bodendegradation . Die Halbwertszeit von TCM in diesen Prozessen liegt zwischen 16 und 23,9 Tagen , was auf eine moderate Bindung und geringe Persistenz in den ausgewählten Böden hindeutet.
Analytischer Standard
TCM kann als analytischer Standard bei der Bestimmung von TCM in Getreide unter Verwendung der Ultra-Hochleistungsflüssigkeitschromatographie gekoppelt mit Tandem-Massenspektrometrie (UPLC-MS/MS) verwendet werden
Safety and Hazards
Thiencarbazone-methyl is hazardous to the aquatic environment, with both acute and chronic effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of contact, it is recommended to wash off with soap and water and get medical attention if irritation persists .
Wirkmechanismus
Target of Action
Thiencarbazone-methyl, also known as TCM, is a herbicide that primarily targets a variety of grassy and broad-leaved weeds . The primary target of TCM is the enzyme Acetolactate Synthase (ALS), which plays a crucial role in the production of branched-chain amino acids .
Mode of Action
TCM acts as an ALS inhibitor . It is systemic in nature, meaning it is absorbed by both the roots and leaves of plants . Once absorbed, TCM inhibits the ALS enzyme, disrupting the production of essential amino acids. This disruption leads to the cessation of plant growth, ultimately resulting in the death of the weed .
Biochemical Pathways
The inhibition of the ALS enzyme by TCM disrupts the synthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of these pathways leads to the cessation of plant growth and eventually plant death .
Pharmacokinetics
The absorption, translocation, and metabolism of TCM have been studied in various weed species . Forty-eight hours after foliar microapplication, TCM absorption was highest in ivyleaf morningglory (60%), followed by field bindweed (50%), wild buckwheat (35%), tall morningglory (17%), and hedge bindweed (9%) . In all species, TCM was translocated systemically . The translocation pattern is species-specific, with more translocation in tall morningglory and wild buckwheat .
Result of Action
The inhibition of the ALS enzyme by TCM leads to the cessation of plant growth, ultimately resulting in the death of the weed . The efficacy of TCM varies among species. For instance, wild buckwheat had the lowest value for the dose at which 50% of the activity occurs (2.1 g ai ha −1 TCM), followed by hedge bindweed and ivyleaf morningglory . Even at the lowest tested concentration of TCM, wild buckwheat was controlled by over 90% .
Action Environment
The environmental fate of TCM has been assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The results depict moderate binding and low persistence of TCM to the selected soils whilst being highly susceptible to transformative pathways . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively . These findings suggest that the action, efficacy, and stability of TCM can be influenced by various environmental factors such as soil type and weather conditions .
Biochemische Analyse
Biochemical Properties
Thiencarbazone-methyl acts as an inhibitor of the acetolactate synthase enzyme, which plays an imperative role in the production of valine, leucine, and isoleucine, branched chain amino acids .
Cellular Effects
The degradation of thiencarbazone-methyl was scrutinized by the pure bacterial strains including Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes .
Molecular Mechanism
Thiencarbazone-methyl exerts its effects at the molecular level by inhibiting the acetolactate synthase enzyme .
Temporal Effects in Laboratory Settings
In a study, individual bacterial suspension was prepared with thiencarbazone-methyl solution and evaluated for a duration of 28 days . Time-dependent sampling was performed to investigate thiencarbazone-methyl degradation after specific days interval .
Metabolic Pathways
Thiencarbazone-methyl is involved in the metabolic pathway that produces branched chain amino acids, valine, leucine, and isoleucine .
Eigenschaften
IUPAC Name |
methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKZXGDFSCCXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058275 | |
| Record name | Thiencarbazone-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317815-83-1 | |
| Record name | Thiencarbazone-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317815-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiencarbazone-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317815831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiencarbazone-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIENCARBAZONE-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

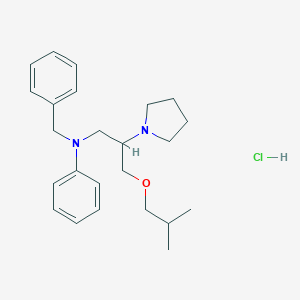
![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
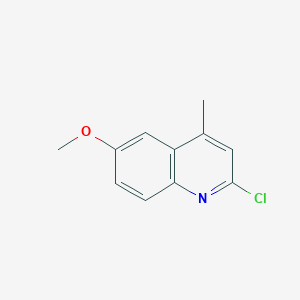
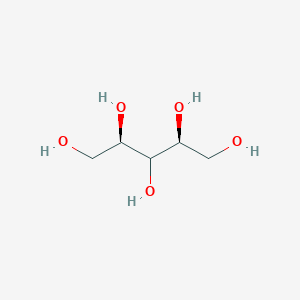


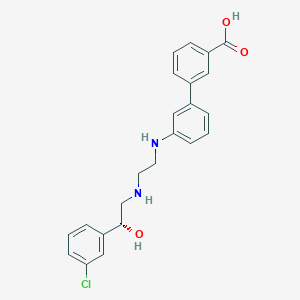

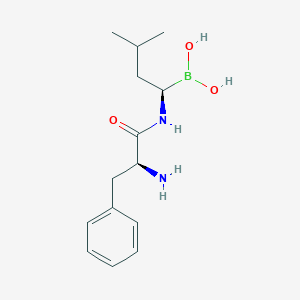


![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)
